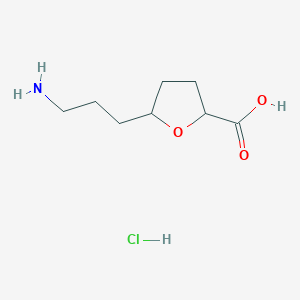

5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

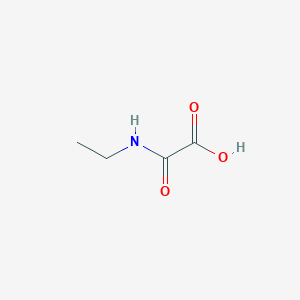

Chemistry and Synthesis

- Selective Esterification : Oxyma and its derivatives, similar in structure to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, have been used to enhance the selective esterification of primary alcohols in water-containing solvents. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, offering a convenient and efficient pathway for the synthesis of esters (Wang et al., 2012).

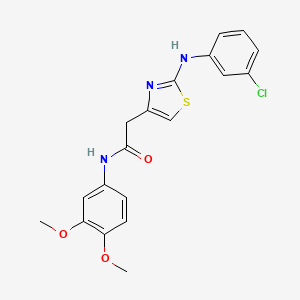

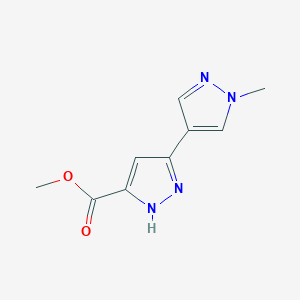

Biological Applications

- Triazole-Based Scaffolds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound , is suitable for creating peptidomimetics or biologically active compounds based on the triazole scaffold. These scaffolds have implications in developing compounds with specific biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).

- Lead Detoxification : A class of compounds structurally related to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride has been reported to efficiently decrease lead levels in the livers, kidneys, femurs, and brains of mice, highlighting their potential in detoxification processes. The benefits of these compounds are attributed to their transmembrane ability, providing a pathway for the detoxification of heavy metals without affecting the levels of essential metals like Fe, Cu, Zn, and Ca (Xu et al., 2011).

Material Science and Engineering

- Binding Ability : The binding ability of 5-amino-3,5-dideoxy-D-glycero-D-galactononulosic acid (NANA), a compound structurally similar to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride, towards biological and toxic metal ions has been studied. NANA coordinates all metal ions through the carboxylic group, pyranosidic ring oxygen, and glycerol chain alcoholic hydroxy groups. This affinity for metal ions and the stability of complex species are relevant for understanding the mechanisms of toxicity and therapeutic applications (Saladini et al., 2002).

Pharmacology

- Amidation of Carboxylic Acids : Compounds like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, structurally related to the compound , have been used as efficient coupling agents for the amidation of carboxylic acids. This method is significant in the pharmaceutical industry for creating a variety of amide linkages under mild conditions (Kang et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3-aminopropyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c9-5-1-2-6-3-4-7(12-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPZGIKETIPMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)